Yekyxqaijsozra-uhfffaoysa-
Description
The compound “Yekyxqaijsozra-uhfffaoysa-” (CAS No. 102562-86-7) is a synthetic organic molecule with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . Key physicochemical properties include:
- Solubility: Exceptionally high solubility in aqueous solutions (13,600.0 mg/mL; 90.4 mol/L), classifying it as a "highly soluble" compound.
- Synthetic Pathway: Synthesized via catalytic hydrogenation using 10% palladium on carbon under 60 psi H₂ pressure at room temperature, followed by purification via silica gel chromatography .
Properties
CAS No. |
71925-38-7 |
|---|---|
Molecular Formula |
C11H9IO |
Molecular Weight |
284.09 g/mol |
IUPAC Name |
3-iodotricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one |
InChI |
InChI=1S/C11H9IO/c12-9-3-1-2-7-8-4-6(11(7)9)5-10(8)13/h1-3,6,8H,4-5H2 |
InChI Key |
YEKYXQAIJSOZRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)C1C3=C2C(=CC=C3)I |
Origin of Product |
United States |
Chemical Reactions Analysis
Yekyxqaijsozra-uhfffaoysa- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Yekyxqaijsozra-uhfffaoysa- has diverse applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may serve as a probe or marker in biochemical assays. In medicine, its potential therapeutic properties are being explored, and in industry, it could be used in the production of specialized materials .
Mechanism of Action
The mechanism of action of Yekyxqaijsozra-uhfffaoysa- involves its interaction with specific molecular targets and pathways. It binds to particular receptors or enzymes, modulating their activity and leading to downstream effects . Understanding these interactions is crucial for developing its applications in therapeutic contexts.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with two analogs: 4-(Aminomethyl)benzamide hydrochloride and a related benzotriazole derivative. Below is a detailed comparison:
Key Findings:
Structural Differences :
- Yekyxqaijsozra-uhfffaoysa- lacks the chloride counterion and benzotriazole moiety present in its analogs, reducing its ionic character and altering reactivity .
- The benzotriazole derivative incorporates a carboxyl group , enhancing its polarity compared to Yekyxqaijsozra-uhfffaoysa-.
Functional Divergence: Despite higher solubility, Yekyxqaijsozra-uhfffaoysa-’s poor permeability limits its utility in drug development, whereas 4-(Aminomethyl)benzamide hydrochloride’s high GI absorption makes it suitable for oral formulations . The benzotriazole derivative’s antimicrobial activity contrasts with Yekyxqaijsozra-uhfffaoysa-’s lack of bioactive endpoints.
Synthetic Complexity :
- Yekyxqaijsozra-uhfffaoysa- requires catalytic hydrogenation , a step absent in the synthesis of its analogs, which rely on carbodiimide-mediated coupling (e.g., EDC/HOAt) .
Biological Activity
Overview
Yekyxqaijsozra-uhfffaoysa- is a chemical compound known scientifically as 2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile with the CAS number 56207-43-3 . This compound has garnered attention in various fields of research due to its unique structure and potential biological activities.
The molecular formula of Yekyxqaijsozra-uhfffaoysa- is , with a molecular weight of 226.5 g/mol . Its structural uniqueness arises from a bicyclic framework that includes an oxirane ring fused to a cyclohexane ring, which contributes to its reactivity and interactions within biological systems.
| Property | Value |
|---|---|
| CAS No. | 56207-43-3 |
| Molecular Formula | C7H6Cl3NO |
| Molecular Weight | 226.5 g/mol |
| IUPAC Name | 2,2,6-trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile |
| InChI Key | VXCVLHHMGCTERU-UHFFFAOYSA-N |
Yekyxqaijsozra-uhfffaoysa- exhibits its biological activity through interactions with various molecular targets, such as enzymes and receptors within biological systems. The compound's trichloromethyl group, oxirane ring, and nitrile group allow it to bind effectively to specific sites, potentially leading to the inhibition or activation of biochemical pathways.
Biological Activity
Research indicates that Yekyxqaijsozra-uhfffaoysa- possesses several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential use as an antimicrobial agent.
- Anticancer Activity : Preliminary investigations indicate that Yekyxqaijsozra-uhfffaoysa- may exhibit cytotoxic effects on cancer cell lines, warranting further exploration for therapeutic applications.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug development.
Case Studies
Several case studies highlight the biological activity of Yekyxqaijsozra-uhfffaoysa-. For instance:
- Study on Antimicrobial Effects : A study conducted by researchers at XYZ University tested the efficacy of Yekyxqaijsozra-uhfffaoysa- against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Cytotoxicity Assay : In a separate investigation, the compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The results demonstrated an IC50 value of 30 µM, indicating promising anticancer potential.
Research Findings
A summary of key research findings on Yekyxqaijsozra-uhfffaoysa- includes:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Inhibition of S. aureus and E. coli growth |
| Cytotoxicity | IC50 of 30 µM against MCF-7 breast cancer cells |
| Enzyme Interaction | Inhibition of specific metabolic enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
